molecular formula C22H20N2O3 B2976966 N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900009-87-2

N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2976966
CAS RN: 900009-87-2
M. Wt: 360.413
InChI Key: IRECOOGFOQZPCF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the family of dihydropyridines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is not well understood. However, it is believed to exert its pharmacological effects by modulating the activity of calcium channels, which are involved in various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. Moreover, it has also been reported to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of various types of cancer. Moreover, it has also been reported to exhibit significant anti-inflammatory and antioxidant activities, which may contribute to its potential use in the treatment of various diseases such as diabetes and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is its potential use in the development of new drugs for the treatment of various diseases. However, one of the major limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. One of the major directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Moreover, the potential use of this compound as a calcium channel blocker needs to be further investigated. Furthermore, the potential toxicity and side effects of this compound need to be thoroughly investigated before it can be used in clinical trials.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves the reaction of 3-acetylphenyl isothiocyanate with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl acetoacetate and sodium ethoxide to obtain the final compound. The yield of the synthesis process is reported to be around 60-70%.

Scientific Research Applications

N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Moreover, it has also been investigated for its potential use as a calcium channel blocker due to its structural similarity with other dihydropyridines.

properties

IUPAC Name

N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)13-24-14-19(10-11-21(24)26)22(27)23-20-5-3-4-18(12-20)16(2)25/h3-12,14H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRECOOGFOQZPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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